molecular formula C14H13NO B3819474 3-(Naphthalen-1-ylmethoxy)propanenitrile

3-(Naphthalen-1-ylmethoxy)propanenitrile

Cat. No.: B3819474
M. Wt: 211.26 g/mol
InChI Key: ARKCMYGHIGLNDV-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethoxy)propanenitrile is a nitrile-containing organic compound characterized by a naphthalene ring system linked via a methoxy group to a propanenitrile backbone. Its molecular formula is C₁₄H₁₃NO, with a molecular weight of 211.26 g/mol. The naphthalen-1-ylmethoxy substituent imparts significant aromaticity and hydrophobicity, influencing its physical properties (e.g., higher melting point and reduced water solubility compared to aliphatic analogs) and chemical reactivity (e.g., participation in π-π stacking and electrophilic substitution reactions). This compound is of interest in organic synthesis, coordination chemistry, and materials science due to its structural rigidity and electronic properties .

Properties

IUPAC Name

3-(naphthalen-1-ylmethoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c15-9-4-10-16-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8H,4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKCMYGHIGLNDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylmethoxy)propanenitrile can be achieved through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

    From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide, P4O10.

    From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide.

Industrial Production Methods

Industrial production methods for nitriles often involve the ammoxidation of alcohols or aldehydes. For example, the ammoxidation of propanol or propionaldehyde can produce propanenitrile .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylmethoxy)propanenitrile involves its interaction with molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its effects are mediated through its ability to undergo hydrolysis, reduction, and substitution reactions, which can alter its chemical structure and properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and chemical differences between 3-(Naphthalen-1-ylmethoxy)propanenitrile and analogous nitrile derivatives:

Compound Name Substituent Group Molecular Formula Key Properties/Applications Reference
This compound Naphthalen-1-ylmethoxy C₁₄H₁₃NO High hydrophobicity; π-π stacking capability; used in coordination polymers .
3-((Pyridine-2-yl)methylamino)propanenitrile Pyridine-2-ylmethylamino C₁₀H₁₁N₃ Forms Ni(II) complexes with square-planar geometry; applied in catalysis .
3-(Phenylamino)propanenitrile Phenylamino C₉H₁₀N₂ Lower molecular weight (146.19 g/mol); higher solubility in polar solvents .
3-(1-Phenylethoxy)propanenitrile 1-Phenylethoxy C₁₁H₁₃NO Ether linkage enhances flexibility; reduced thermal stability compared to naphthalene analogs .
3-(3,4-Dihydrophenanthren-1-yl)propanenitrile 3,4-Dihydrophenanthren-1-yl C₁₇H₁₅N Partially saturated aromatic system; increased rigidity affects crystallinity .
3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile Piperazinyl-oxo-phenethyl C₁₆H₂₀N₄O Ketone group enhances polarity; used in pharmaceutical intermediates .

Key Findings:

Aromatic vs. Aliphatic Substituents: Naphthalene-containing derivatives (e.g., this compound) exhibit higher hydrophobicity and thermal stability compared to phenyl or aliphatic analogs (e.g., 3-(Phenylamino)propanenitrile) due to extended π-conjugation .

Functional Group Effects: Methoxy vs. Amino: Methoxy groups (electron-donating) stabilize the nitrile group against nucleophilic attack, whereas amino groups (basic) enable metal coordination, as seen in Ni(II) complexes . Ketone vs. Nitrile: 3-Oxo derivatives (e.g., 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile) show increased reactivity in Michael additions compared to pure nitriles .

Structural Rigidity : Compounds with fused aromatic systems (e.g., 3-(3,4-Dihydrophenanthren-1-yl)propanenitrile) demonstrate restricted rotational freedom, leading to distinct crystallographic packing behaviors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Naphthalen-1-ylmethoxy)propanenitrile
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